

N-Methyl Gatifloxacin-d3 (CAS: 1216721-34-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Methyl Gatifloxacin-d3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Methyl Gatifloxacin-d3**, a stable isotope-labeled derivative of Gatifloxacin. This document collates available technical data, outlines plausible experimental protocols, and presents key information in a structured format to support research and development activities.

Core Compound Information

N-Methyl Gatifloxacin-d3 is the N-trideuteriomethyl isotopologue of N-Methyl Gatifloxacin. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Gatifloxacin and its N-methylated metabolite. The stable isotope labeling provides a distinct mass signature for mass spectrometry-based quantification, ensuring accurate differentiation from the unlabeled endogenous or administered compound.

Physicochemical Properties

The fundamental properties of **N-Methyl Gatifloxacin-d3** are summarized in the table below.



Property	Value
CAS Number	1216721-34-4
Chemical Name	1-Cyclopropyl-7-[3-methyl-4-(methyl-d3)-1- piperazinyl]-6-fluoro-1,4-dihydro-8-methoxy-4- oxo-3-quinolinecarboxylic Acid[1]
Molecular Formula	C20H21D3FN3O4[1][2]
Molecular Weight	392.44 g/mol [3][2]
Physical Description	Off-White Solid[4]
Purity	Typically ≥98%[4]
Solubility	Soluble in Chloroform, Dichloromethane, and DMSO[4]
Storage Conditions	2-8°C, protect from light and air[4]
Application	Labeled impurity of Gatifloxacin, internal standard for analytical purposes[4][5]

Mechanism of Action of Parent Compound (Gatifloxacin)

N-Methyl Gatifloxacin-d3 is expected to share the same mechanism of action as its parent compound, Gatifloxacin. Gatifloxacin is a fourth-generation fluoroquinolone antibiotic that exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7][8][9]

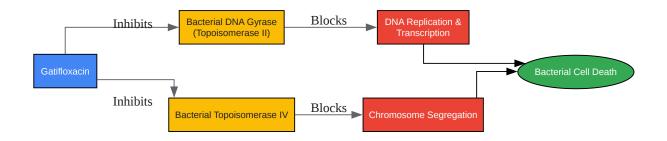
- DNA Gyrase (Topoisomerase II): This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription.[6][8] Gatifloxacin targets the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex after DNA cleavage. This prevents the re-ligation of the DNA strands, leading to double-stranded breaks in the bacterial chromosome and ultimately cell death.[6][8]
- Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[6][8] By inhibiting



topoisomerase IV, Gatifloxacin prevents the segregation of replicated chromosomal DNA into daughter cells, thus halting cell division.[6][8]

The dual-targeting mechanism of Gatifloxacin provides potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[6][8]

Signaling Pathway of Gatifloxacin's Antibacterial Action



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Caption: Mechanism of action of Gatifloxacin.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **N-Methyl Gatifloxacin-d3** are not publicly available and are likely proprietary to the manufacturers. However, a plausible synthetic route can be inferred from the synthesis of Gatifloxacin and general organic chemistry principles for isotopic labeling and N-methylation.

Hypothetical Synthesis of N-Methyl Gatifloxacin-d3

The synthesis would likely proceed in two key stages: the synthesis of the Gatifloxacin core structure and the subsequent introduction of the deuterated N-methyl group.

Stage 1: Synthesis of Gatifloxacin

A common method for synthesizing Gatifloxacin involves the reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid with 2-methylpiperazine in a dipolar aprotic solvent like DMSO.



- Reaction: 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid is reacted with an excess of 2-methylpiperazine.
- Solvent: Dimethyl sulfoxide (DMSO).
- Temperature: The reaction mixture is typically heated to around 55-70°C.
- Work-up: The product, Gatifloxacin, is often precipitated by the addition of an anti-solvent like water and then collected by filtration.

Stage 2: N-methylation with a Deuterated Reagent

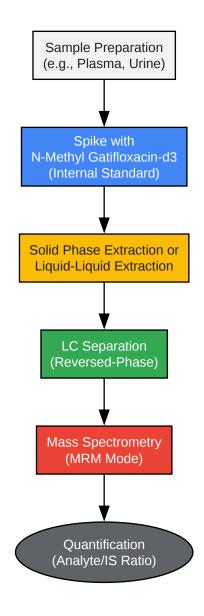
The secondary amine on the piperazine ring of Gatifloxacin can be methylated using a deuterated methylating agent.

- Reactants: Gatifloxacin and a deuterated methylating agent such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄).
- Base: A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, is used to deprotonate the secondary amine.
- Solvent: A polar aprotic solvent like acetonitrile or DMF.
- Purification: The final product, N-Methyl Gatifloxacin-d3, would be purified using techniques such as column chromatography or recrystallization to remove unreacted starting materials and byproducts.

Analytical Workflow for Quantification using N-Methyl Gatifloxacin-d3

N-Methyl Gatifloxacin-d3 is an ideal internal standard for the quantification of Gatifloxacin or N-Methyl Gatifloxacin in biological matrices using liquid chromatography-mass spectrometry (LC-MS).





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Caption: LC-MS analytical workflow.

Pharmacokinetics of Parent Compound (Gatifloxacin)

Understanding the pharmacokinetic profile of Gatifloxacin provides context for the use of its labeled analog in research.



Pharmacokinetic Parameter	Value/Description
Oral Bioavailability	High, approximately 96%
Protein Binding	Low, around 20%
Volume of Distribution	Large, approximately 1.8 L/kg, indicating broad tissue distribution
Metabolism	Not extensively metabolized; does not significantly interact with the cytochrome P450 enzyme system
Excretion	Primarily excreted unchanged in the urine (>80%)
Dose Adjustment	Generally not required for patients with hepatic impairment, the elderly, or based on gender.

Data sourced from a clinical pharmacology review of Gatifloxacin.

Conclusion

N-Methyl Gatifloxacin-d3 is a critical analytical tool for researchers in drug metabolism and pharmacokinetics. Its stable isotope label allows for precise and accurate quantification of Gatifloxacin and its N-methylated metabolite in complex biological matrices. While detailed proprietary information on its synthesis is not publicly available, its production follows established principles of organic synthesis and isotopic labeling. This guide provides a foundational understanding of its properties, the mechanism of its parent compound, and its application in analytical workflows, serving as a valuable resource for the scientific community.

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- To cite this document: BenchChem. [N-Methyl Gatifloxacin-d3 (CAS: 1216721-34-4): A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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